1-[(E)-(3,5-diiodo-2-phenylmethoxyphenyl)methylideneamino]-2-nitroguanidine
Overview
Description
1-[(E)-(3,5-diiodo-2-phenylmethoxyphenyl)methylideneamino]-2-nitroguanidine is a complex organic compound characterized by its unique structure, which includes diiodo and nitro functional groups
Preparation Methods
The synthesis of 1-[(E)-(3,5-diiodo-2-phenylmethoxyphenyl)methylideneamino]-2-nitroguanidine typically involves multiple steps. The process begins with the preparation of the starting materials, which include 3,5-diiodo-2-phenylmethoxybenzaldehyde and 2-nitroguanidine. These compounds undergo a condensation reaction under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Chemical Reactions Analysis
1-[(E)-(3,5-diiodo-2-phenylmethoxyphenyl)methylideneamino]-2-nitroguanidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Scientific Research Applications
1-[(E)-(3,5-diiodo-2-phenylmethoxyphenyl)methylideneamino]-2-nitroguanidine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of 1-[(E)-(3,5-diiodo-2-phenylmethoxyphenyl)methylideneamino]-2-nitroguanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity, while the diiodo groups contribute to its binding affinity .
Comparison with Similar Compounds
1-[(E)-(3,5-diiodo-2-phenylmethoxyphenyl)methylideneamino]-2-nitroguanidine can be compared with similar compounds such as:
1-[(E)-(2-phenylmethoxyphenyl)methylideneamino]tetrazol-5-amine: This compound shares a similar core structure but differs in its functional groups.
2-[(E)-(3-phenylmethoxyphenyl)methylideneamino]guanidine: Another related compound with variations in the substituents. The uniqueness of this compound lies in its specific combination of diiodo and nitro groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(E)-(3,5-diiodo-2-phenylmethoxyphenyl)methylideneamino]-2-nitroguanidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13I2N5O3/c16-12-6-11(8-19-20-15(18)21-22(23)24)14(13(17)7-12)25-9-10-4-2-1-3-5-10/h1-8H,9H2,(H3,18,20,21)/b19-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRWUOAKZJTXNO-UFWORHAWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2I)I)C=NNC(=N[N+](=O)[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2I)I)/C=N/N/C(=N/[N+](=O)[O-])/N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13I2N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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